molecular formula C15H20FNO3 B2560843 3-fluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide CAS No. 2034403-27-3

3-fluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide

Cat. No.: B2560843
CAS No.: 2034403-27-3
M. Wt: 281.327
InChI Key: WVKPDGSKJPLYHK-UHFFFAOYSA-N
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Description

3-Fluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide is a fluorinated benzamide derivative characterized by a 3-fluoro-substituted benzoyl group and a 3-hydroxy-3-(oxan-4-yl)propyl amine side chain.

Properties

IUPAC Name

3-fluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO3/c16-13-3-1-2-12(10-13)15(19)17-7-4-14(18)11-5-8-20-9-6-11/h1-3,10-11,14,18H,4-9H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKPDGSKJPLYHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CCNC(=O)C2=CC(=CC=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide can be achieved through several synthetic routes. One common method involves the reaction of 3-fluorobenzoyl chloride with 3-hydroxy-3-(oxan-4-yl)propylamine under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

3-fluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its fluorine atom, which can be detected using ^19F NMR spectroscopy.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to target proteins by forming strong hydrogen bonds and electrostatic interactions. The hydroxy group can participate in hydrogen bonding, further stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

2-Chloro-4-Fluoro-N-[3-Hydroxy-3-(Oxan-4-yl)Propyl]Benzamide
  • Structure : Differs by a 2-chloro and 4-fluoro substitution on the benzamide ring.
  • Molecular Formula: C₁₅H₁₉ClFNO₃ (MW: 315.77) vs. C₁₅H₁₉FNO₃ (MW: 295.32 for the target compound) .
  • Key Differences :
    • The chloro substituent increases molecular weight and lipophilicity (Cl vs. H at position 2).
    • The 4-fluoro group may alter electronic effects on the benzamide ring compared to the target’s 3-fluoro substitution.
3-Fluoro-N-(3-Fluorophenyl)Benzamide
  • Structure : Lacks the oxan-4-yl-hydroxypropyl side chain; instead, a 3-fluorophenyl group is attached.
  • Molecular Formula: C₁₃H₉F₂NO (MW: 245.22) .
  • Key Differences :
    • Simplified structure with reduced steric bulk.
    • NMR analysis revealed severe spectral overlap in aromatic regions due to scalar couplings, complicating assignment of proton signals .

Side Chain-Modified Analogs

3-Fluoro-N-[3-Oxo-3-(Piperazin-1-yl)Propyl]-N-[3-(Piperidin-1-yl)Propyl]Benzamide (F594-0790)
  • Structure : Replaces the oxan-4-yl-hydroxypropyl group with piperazine and piperidine moieties.
  • Molecular Formula : C₂₂H₃₃FN₄O₂ (MW: 410.53) .
  • Piperidine and piperazine substituents may improve solubility in polar solvents compared to the oxan-4-yl group.
3-Fluoro-N-(2-(Furan-2-yl)-2-(Indolin-1-yl)Ethyl)Benzamide
  • Structure : Features a furan-indoline hybrid side chain (CAS 898458-12-3).
  • Molecular Formula: Not explicitly stated, but likely larger due to the indoline and furan groups .
NMR Complexity
  • Fluorine substituents (e.g., in 3-fluoro-N-(3-fluorophenyl)benzamide) create complex splitting patterns in ¹H NMR due to scalar couplings, complicating spectral interpretation .
  • The target compound’s oxan-4-yl-hydroxypropyl side chain may introduce additional diastereotopic protons, further increasing NMR complexity.

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C₁₅H₁₉FNO₃ 295.32 3-Fluoro, 3-hydroxy-3-(oxan-4-yl)propyl Potential metabolic stability, stereochemistry
2-Chloro-4-Fluoro Analog C₁₅H₁₉ClFNO₃ 315.77 2-Chloro, 4-fluoro Increased lipophilicity
F594-0790 C₂₂H₃₃FN₄O₂ 410.53 Piperazine, piperidine Enhanced solubility, hydrogen-bonding
3-Fluoro-N-(3-Fluorophenyl)Benzamide C₁₃H₉F₂NO 245.22 3-Fluorophenyl Simplified structure, NMR complexity

Biological Activity

The compound 3-fluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide is a member of the benzamide class, characterized by a unique structure that includes a trifluoromethoxy group and a hydroxypropyl moiety linked to an oxane ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it is being explored for therapeutic applications.

Structural Features

  • IUPAC Name : 3-fluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide
  • Molecular Formula : C16H20F3NO4
  • Molecular Weight : 357.33 g/mol

The presence of the trifluoromethoxy group enhances the lipophilicity of the compound, facilitating its cellular penetration. The oxane ring contributes to its structural stability and potential reactivity in biological systems.

Comparison with Related Compounds

Compound NameStructural FeaturesBiological Activity
N-hydroxybenzamideLacks trifluoromethoxy and oxane groupsModerate anti-inflammatory
4-(trifluoromethoxy)benzamideLacks hydroxypropyl and oxane groupsAnticancer activity in vitro
3-hydroxypropylbenzamideLacks trifluoromethoxy and oxane groupsAntioxidant properties

The biological activity of 3-fluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide is primarily attributed to its interaction with specific molecular targets within cells. The trifluoromethoxy group increases its ability to penetrate cell membranes, allowing it to modulate the activity of enzymes and receptors involved in various biochemical pathways.

Anticancer Activity

Recent studies have indicated that derivatives of benzamides, including this compound, exhibit significant anticancer properties. For instance, compounds similar to 3-fluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide have shown promising results in inhibiting tumor cell proliferation.

  • Case Study : A derivative was tested against various cancer cell lines, demonstrating IC50 values ranging from 1.2 µM to 5.3 µM, indicating strong antiproliferative effects. Notably, selectivity towards specific cancer types was observed, enhancing its potential as a targeted therapeutic agent .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in models of acute and chronic inflammatory diseases.

Antioxidant Activity

In addition to its anticancer and anti-inflammatory properties, 3-fluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide exhibits antioxidant activity. This has been evaluated through various assays comparing its efficacy against standard antioxidants like butylated hydroxytoluene (BHT).

In Vitro Studies

Several in vitro studies have demonstrated the effectiveness of this compound in various biological assays:

  • Cytotoxicity Assays : The compound showed selective cytotoxicity against cancer cell lines while sparing normal cells.
  • Mechanistic Studies : Investigations into its mechanism revealed that it may induce apoptosis in cancer cells through the activation of caspases .

In Vivo Studies

Animal models have been employed to evaluate the therapeutic potential of this compound:

  • Heart Failure Model : In a rat model of ischemia-reperfusion injury, the compound significantly reduced infarct size and improved left ventricular pressure metrics, suggesting cardioprotective effects .

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